DAT-Selective Monoamine Transporter Profile vs. Mephedrone’s Dual Serotonin–Dopamine Activity
Buphedrone demonstrates a highly dopamine transporter (DAT)-selective inhibition profile, with an IC50 of 4.24 µM at DAT and 70 µM at SERT, yielding a DAT/SERT ratio >10 [1]. In direct contrast, mephedrone—the most widely studied cathinone comparator—inhibits DAT and SERT with near-equivalent potency (DAT IC50 3.31 µM; SERT IC50 4.64 µM; DAT/SERT ratio ≈1.4), producing a combined dopamine–serotonin releaser profile mechanistically similar to MDMA rather than to amphetamine [1]. This 7-fold difference in DAT/SERT selectivity means that buphedrone produces a predominantly dopaminergic/noradrenergic stimulus, while mephedrone’s serotonergic component introduces additional effects on mood, thermoregulation, and potential serotonin syndrome risk. This distinction is critical for researchers modeling stimulant-induced dopaminergic neuroadaptation without serotonergic confounds.
| Evidence Dimension | Monoamine transporter inhibition selectivity (DAT/SERT IC50 ratio) |
|---|---|
| Target Compound Data | Buphedrone: DAT IC50 = 4.24 µM (3.3–5.5); SERT IC50 = 70 µM (2–2700); DAT/SERT ratio >10 |
| Comparator Or Baseline | Mephedrone: DAT IC50 = 3.31 µM (2.6–4.2); SERT IC50 = 4.64 µM (3.7–5.9); DAT/SERT ratio ≈1.4 |
| Quantified Difference | Buphedrone exhibits >7-fold higher DAT vs. SERT selectivity compared to mephedrone (ratio >10 vs. 1.4). |
| Conditions | Human embryonic kidney (HEK) 293 cells expressing human monoamine transporters; [3H]dopamine, [3H]norepinephrine, and [3H]serotonin uptake inhibition assays. Data compiled from Simmler et al. (2013) and multiple independent replications as presented in Ortiz et al. (2021). |
Why This Matters
Researchers requiring a selective dopaminergic/noradrenergic stimulus without serotonergic activation should select buphedrone over mephedrone to avoid confounding serotonin-mediated effects on behavior, body temperature, and neurotoxicity.
- [1] Ortiz, Y., Martinez, J., & Williams, D. (2021). Antioxidants, 10(3), 381. Table 1: Compilation of monoamine uptake transporter inhibition (IC50) data for buphedrone, mephedrone, pentedrone, methcathinone, and related cathinones. Data originally from Simmler et al. (2013) [Ref. 67] and other primary studies. View Source
